n-(3-Propionamidophenyl)isobutyramide
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Overview
Description
n-(3-Propionamidophenyl)isobutyramide is an organic compound with the molecular formula C13H18N2O2 It is a derivative of propanamide and is characterized by the presence of a methyl group and a propanoylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Propionamidophenyl)isobutyramide typically involves the reaction of 3-aminophenylpropanamide with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-aminophenylpropanamide+propanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
n-(3-Propionamidophenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
n-(3-Propionamidophenyl)isobutyramide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-Propionamidophenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[3-(propionylamino)phenyl]propanamide
- 2,3-Epoxy-2-methyl-N-[4-cyano-3-(trifluoromethyl)phenyl]propanamide
Uniqueness
n-(3-Propionamidophenyl)isobutyramide is unique due to its specific structural features, such as the presence of both a methyl group and a propanoylamino group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methyl-N-[3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-10-6-5-7-11(8-10)15-13(17)9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
HKSYOVRNWCSMRE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C |
Origin of Product |
United States |
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